N,N-Diisobutylethylenediamine

Vue d'ensemble

Description

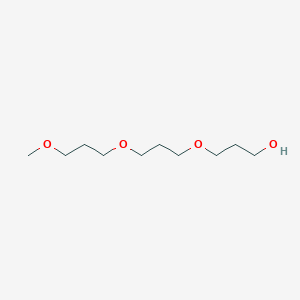

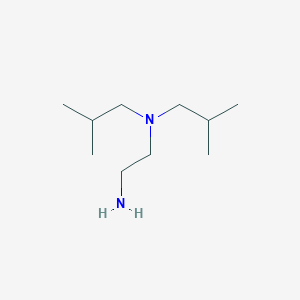

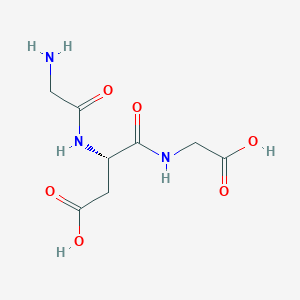

N,N-Diisobutylethylenediamine (DIBED) is a cyclic diamine consisting of two isobutyl groups connected to a central nitrogen atom. It is a colorless liquid with a faint amine-like odor and is soluble in most organic solvents. It is primarily used as a reagent in the synthesis of other compounds, such as polymers and pharmaceuticals. It is also used as a corrosion inhibitor and a catalyst in the manufacture of polymers.

Applications De Recherche Scientifique

Catalysis and Ligand Development : N,N-Diisobutylethylenediamine derivatives are used in catalysis, particularly in asymmetric synthesis. They serve as ligands in metal-catalyzed reactions, enabling enantioselective transformations. For instance, chiral N-acylethylenediamines have been developed as modular ligands for the catalytic asymmetric addition of alkylzinc reagents to aldehydes (Sprout & Seto, 2003).

Surface Adsorption and Flotation Processes : N-Dodecylethylenediamine, a derivative, has shown effectiveness in the flotation recovery of quartz, a significant process in mineral processing. Molecular dynamics simulations have been used to study its adsorption mechanism on quartz surfaces (Duan et al., 2019).

Organometallic Chemistry and Hydrolysis Reactions : Studies have explored the hydrolysis reactions of complexes containing ethylenediamine derivatives, including those related to this compound. These studies are vital in understanding the behavior of metal complexes in different environments (Rochon et al., 1992).

Synthesis of Novel Chemical Compounds : Research includes the synthesis of new chemical entities using ethylenediamine derivatives. This involves creating compounds with potential applications in various fields, such as pharmaceuticals and material science (Rodrigues et al., 2009).

Antimicrobial Applications : Derivatives of this compound, such as modified chitosan, have been evaluated as potential antimicrobial wound dressing materials. This application is crucial in the field of biomedical materials and healthcare (Dang et al., 2018).

Coordination Chemistry : Studies have focused on the coordination chemistry involving this compound derivatives. Understanding how these compounds interact with metal ions is critical for designing new coordination complexes with desired properties (Prabaharan & Fletcher, 2003).

Propriétés

IUPAC Name |

N',N'-bis(2-methylpropyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-9(2)7-12(6-5-11)8-10(3)4/h9-10H,5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJMAAPZOAUTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCN)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505273 | |

| Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14156-98-0 | |

| Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of N,N-Diisobutylethylenediamine affect the reactivity of copper(II) complexes with nitric oxide?

A1: The research demonstrates that this compound acts as a bidentate ligand, forming a complex with copper(II) ions. [] This complexation significantly influences the reactivity of the copper(II) center with nitric oxide. Upon exposure to nitric oxide, the copper(II)-N,N-Diisobutylethylenediamine complex forms a transient [Cu(II)-NO] intermediate. This intermediate is unstable and undergoes reduction of the copper center from Cu(II) to Cu(I), accompanied by nitrosation of the this compound ligand. Interestingly, the bulky isobutyl substituents on the nitrogen atoms of the ligand influence the nitrosation pattern, leading to a mixture of mono- and di-nitrosated products. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)